molecular formula C16H14Br3NO2 B302943 N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Katalognummer B302943
Molekulargewicht: 492 g/mol
InChI-Schlüssel: KVGLXYIVSUAFCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators and has been shown to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on the cardiovascular system, including vasodilation, anti-inflammatory effects, and anti-platelet aggregation effects. It has also been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.

Wirkmechanismus

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide works by activating soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet function, and inflammation. By increasing cGMP levels, N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide promotes vasodilation, reduces inflammation, and inhibits platelet aggregation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to promote vasodilation, reduce inflammation, and inhibit platelet aggregation. It has also been shown to improve endothelial function and reduce oxidative stress. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide is its specificity for sGC activation, which allows for targeted effects on the cardiovascular system. However, its potency and efficacy can vary depending on the experimental conditions, which can make it difficult to compare results across studies. In addition, its solubility and stability can be a challenge in some experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. It has also been studied for its potential use in the treatment of erectile dysfunction and other cardiovascular diseases. In addition, there is growing interest in its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide is a promising compound with a variety of potential therapeutic applications. Its specificity for sGC activation and its effects on the cardiovascular system make it a promising candidate for the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases. Further research is needed to fully understand its potential applications and to address the challenges associated with its use in experimental settings.

Synthesemethoden

The synthesis method for N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide involves the reaction of 2,4,6-tribromophenol with 3,4-dimethylaniline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product.

Eigenschaften

Produktname

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

Molekularformel

C16H14Br3NO2

Molekulargewicht

492 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C16H14Br3NO2/c1-9-3-4-12(5-10(9)2)20-15(21)8-22-16-13(18)6-11(17)7-14(16)19/h3-7H,8H2,1-2H3,(H,20,21)

InChI-Schlüssel

KVGLXYIVSUAFCO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.